alpha-(Octadec-9-enylamino)cresol
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Overview
Description
Alpha-(Octadec-9-enylamino)cresol: is a chemical compound with the molecular formula C25H43NO and a molecular weight of 373.615 g/mol . It is also known by its systematic name 2-{[(9E)-9-Octadecen-1-ylamino]methyl}phenol . This compound is characterized by its unique structure, which includes a long aliphatic chain attached to a cresol moiety, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Octadec-9-enylamino)cresol typically involves the reaction of octadec-9-enylamine with cresol under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to remove any impurities and obtain a pure product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Octadec-9-enylamino)cresol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Alpha-(Octadec-9-enylamino)cresol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Mechanism of Action
The mechanism of action of alpha-(Octadec-9-enylamino)cresol involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to enzymes or receptors: This can modulate their activity and influence various biochemical processes.
Disrupting cell membranes: The long aliphatic chain can interact with lipid bilayers, affecting membrane integrity and function.
Inducing oxidative stress: The compound may generate reactive oxygen species, leading to oxidative damage and cell death.
Comparison with Similar Compounds
Alpha-(Octadec-9-enylamino)cresol can be compared with other similar compounds, such as:
Cresol: A simpler phenolic compound with similar chemical properties but lacking the long aliphatic chain.
Octadecylamine: An aliphatic amine with a similar long chain but without the phenolic moiety.
Phenol: A basic aromatic compound with a hydroxyl group, used as a precursor for many other chemicals.
Uniqueness: The uniqueness of this compound lies in its combination of a long aliphatic chain and a phenolic moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
85305-27-7 |
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Molecular Formula |
C25H43NO |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
2-[[[(E)-octadec-9-enyl]amino]methyl]phenol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h9-10,17-18,20-21,26-27H,2-8,11-16,19,22-23H2,1H3/b10-9+ |
InChI Key |
TUUBSRLXQKBHEW-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCNCC1=CC=CC=C1O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNCC1=CC=CC=C1O |
Origin of Product |
United States |
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